2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol

Description

Significance of Benzimidazole (B57391) Derivatives in Medicinal Chemistry and Research

Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents due to their diverse pharmacological activities. The benzimidazole nucleus, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a versatile scaffold that can be readily functionalized to interact with a wide range of biological targets. This structural versatility has led to the discovery of benzimidazole-based compounds with antibacterial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. rsc.org The ability of these compounds to serve as structural isosteres of naturally occurring nucleotides allows them to interact with various biopolymers, contributing to their broad spectrum of biological activity. nih.gov

Overview of Heterocyclic Compounds in Biological and Pharmaceutical Sciences

Heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within their ring structure, are of paramount importance in the biological and pharmaceutical sciences. A vast number of approved drugs contain heterocyclic moieties, underscoring their significance in drug design and development. These structures are integral to a wide array of biological molecules, including vitamins, hormones, and antibiotics. The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, enabling them to engage in specific interactions with biological macromolecules such as enzymes and receptors.

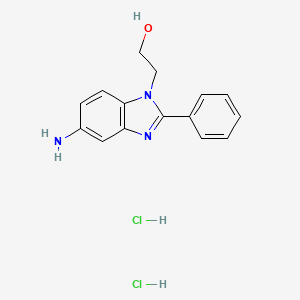

Structural Elucidation and Naming Convention of 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol

The systematic name, this compound, provides a clear description of the molecule's structure. The core of the molecule is a benzimidazole ring system. A phenyl group is attached at the 2-position of the benzimidazole ring, and an amino group (-NH2) is substituted at the 5-position. Furthermore, an ethanol (B145695) group (-CH2CH2OH) is attached to one of the nitrogen atoms of the imidazole ring, specifically at the 1-position.

Key Structural Features:

| Component | Description |

| Benzimidazole Core | A bicyclic aromatic system composed of a fused benzene and imidazole ring. |

| 2-Phenyl Group | A phenyl ring attached to the second carbon of the imidazole ring. |

| 5-Amino Group | An amino (-NH2) substituent on the benzene ring portion of the scaffold. |

| 1-Ethanol Group | An ethanol (-CH2CH2OH) substituent on the nitrogen atom at the first position of the imidazole ring. |

The molecular formula for this compound is C15H15N3O. lookchem.com

Research Context and Scope Pertaining to this compound

While extensive research exists for the broader class of benzimidazole derivatives, specific and detailed research findings on this compound are limited in publicly accessible scientific literature. The compound is available from commercial suppliers for research purposes, indicating its use in chemical and biological studies. lookchem.com

The research interest in this particular molecule likely stems from the established biological activities of related 1,2,5-trisubstituted benzimidazoles. nih.govnih.govresearchgate.net The substitution pattern of this compound, with functional groups at the 1, 2, and 5 positions, is a common motif in the design of novel bioactive compounds. researchgate.net For instance, studies on other 1,2,5-trisubstituted benzimidazoles have explored their potential as anticancer agents, with the nature of the substituents at these positions playing a crucial role in their activity. nih.govresearchgate.net

The presence of the 5-amino group is a feature found in other biologically active benzimidazoles. For example, 5-amino-1H-benzo[d]imidazole-2-thiol has been used as a precursor for the synthesis of potent α-glucosidase inhibitors. The N-alkylation of the benzimidazole ring, such as the introduction of the ethanol group at the N-1 position, is a common strategy to modulate the physicochemical and pharmacological properties of these compounds. nih.gov

Future research on this compound would likely involve its synthesis, full chemical characterization, and screening for various biological activities to determine its potential as a therapeutic agent or a research tool. The synthesis would likely follow established protocols for the N-alkylation of pre-formed 5-amino-2-phenyl-benzimidazole.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(5-amino-2-phenylbenzimidazol-1-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O.2ClH/c16-12-6-7-14-13(10-12)17-15(18(14)8-9-19)11-4-2-1-3-5-11;;/h1-7,10,19H,8-9,16H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFYTTNIVLCFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2CCO)C=CC(=C3)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 5 Amino 2 Phenyl Benzoimidazol 1 Yl Ethanol Analogues

Influence of Substituents at the N1 Position (Ethanol Moiety) on Biological Activity

The N1 position of the benzimidazole (B57391) ring is a common site for substitution, significantly impacting the molecule's physicochemical properties and its interaction with biological targets. For the parent compound, this position is occupied by an ethanol (B145695) group.

The length and branching of the N1-alkyl chain can profoundly affect the biological activity of benzimidazole derivatives. Studies on related heterocyclic compounds, such as cannabimimetic indoles, have demonstrated that an optimal alkyl chain length is often required for high-affinity receptor binding. For these indoles, a chain of at least three carbons was necessary, with optimal binding observed with a five-carbon side chain. Extending the chain to a heptyl group led to a dramatic decrease in binding affinity. nih.gov This suggests that the N1-substituent likely occupies a hydrophobic pocket of a target protein, where a chain of a specific length achieves the best fit.

In the context of benzimidazoles, increasing the alkyl chain length at the N1 position can modulate lipophilicity, which in turn affects cell permeability and target engagement. While direct studies on the 2-(5-Amino-2-phenyl-benzoimidazol-1-yl) scaffold are limited, research on other N-alkylated benzimidazoles indicates that this modification is a critical determinant of activity. For instance, in a series of N-alkyl-2-(benzylthio)methyl-1H-benzimidazole derivatives, variations in the N-alkyl group, including phenyl, methyl, and hydroxyethyl (B10761427) moieties, were shown to implement bactericidal activity.

| Compound ID | N1-Substituent | Biological Activity Profile |

| Analogue A | -CH₃ (Methyl) | Baseline Activity |

| Analogue B | -CH₂CH₃ (Ethyl) | Increased Lipophilicity, Potential for Enhanced Cell Penetration |

| Analogue C | -(CH₂)₄CH₃ (Pentyl) | Often associated with optimal binding in related scaffolds |

| Analogue D | -(CH₂)₆CH₃ (Heptyl) | Potential for decreased activity due to steric hindrance |

| Analogue E | -CH(CH₃)₂ (Isopropyl) | Branching may alter binding conformation and selectivity |

This table presents hypothetical data based on established SAR principles for N-alkylated heterocycles.

The terminal hydroxyl (-OH) group on the N1-ethanol substituent is a key feature, imparting polarity and the potential for hydrogen bonding. This functional group can act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the ligand within the active site of a biological target.

In studies of N-1 hydroxyl alkyl benzimidazoles designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), the presence of the -OH group was found to be important for activity. nih.gov It is believed to increase the solubility of the compounds and to form specific hydrogen bond interactions with amino acid residues (such as Lys101 and Lys103) in the enzyme's binding pocket. nih.gov Removing the hydroxyl group or replacing it with a non-polar moiety would likely result in a significant loss of potency if such a hydrogen bond is critical for the mechanism of action. Conversely, if the binding pocket is predominantly hydrophobic, the removal of the hydroxyl group could enhance activity.

| Modification | Rationale | Predicted Impact on Activity |

| Removal of -OH | Eliminates H-bonding potential, increases lipophilicity | Activity may decrease if H-bonding is critical; may increase if pocket is hydrophobic |

| Esterification (-OCOCH₃) | Masks H-bonding, increases lipophilicity and cell permeability (prodrug strategy) | Potentially lower intrinsic activity, but improved bioavailability |

| Etherification (-OCH₃) | Removes H-bond donor capability, maintains some polarity | Moderate impact, dependent on the specific H-bond interaction |

| Replacement with -NH₂ | Introduces a basic group, alters H-bonding geometry | Potential for different binding interactions and altered pharmacokinetics |

This table outlines predicted outcomes based on the functional role of a terminal hydroxyl group in ligand-receptor interactions.

Role of the C2-Phenyl Moiety in Modulating Biological Activity

The C2 position is a pivotal point for substitution on the benzimidazole core, and the nature of the aryl group at this position is a major determinant of biological activity and selectivity.

Research on 2-phenylbenzimidazoles has shown that these substitutions significantly influence anticancer activity. For example, in a study of 2-fluoro-2-aryl-cyclopropylamines, electron-withdrawing para-substituents on the aryl ring increased the potency of MAO A inhibition, while electron-donating groups had little effect. nih.gov In other series, the introduction of methoxy (B1213986) groups on the phenyl ring has been linked to potent anticancer effects, with the position of the methoxy groups being critical. For example, a trimethoxyphenyl substitution at C2 has been a feature in several potent cytotoxic benzimidazole derivatives. rsc.org The position of the substituent (ortho, meta, or para) is equally important, as it dictates the spatial orientation of the functional group and its ability to interact with specific sub-pockets of a binding site.

| Phenyl Substitution | Electronic Effect | Example Biological Finding (Anticancer Activity) |

| 4-Methoxy (-OCH₃) | Electron-Donating | Often enhances activity against various cancer cell lines |

| 4-Chloro (-Cl) | Electron-Withdrawing | Can improve potency, but may alter selectivity |

| 3,4,5-Trimethoxy | Strong Electron-Donating | Associated with potent tubulin polymerization inhibition |

| 4-Nitro (-NO₂) | Strong Electron-Withdrawing | Can increase activity but also potential for toxicity |

| Unsubstituted | Neutral | Serves as a reference for comparison of substituent effects |

Data compiled from general findings on C2-substituted benzimidazoles.

Bioisosteric replacement of the C2-phenyl ring with a heteroaromatic ring (such as pyridine (B92270), thiophene, or furan) is a common strategy in medicinal chemistry to improve potency, selectivity, metabolic stability, and physicochemical properties like solubility. researchgate.net Heteroatoms introduce dipoles, alter electron distribution, and can serve as hydrogen bond acceptors, offering new interaction possibilities with a target.

For example, replacing a phenyl ring with a pyridine ring can reduce lipophilicity and potentially mitigate CYP-mediated metabolism. researchgate.net In the development of antihistamines, the replacement of a phenyl moiety with a pyridyl group led to the potent drug mepyramine. researchgate.net Similarly, in the context of benzimidazoles, replacing the C2-phenyl ring with a pyridine or other heteroaryl ring has been shown to modulate biological activity. Studies on aza-analogues of related compounds showed that replacing the phenyl ring with pyridine can be a viable strategy, although the benefits are highly context-dependent. semanticscholar.org The choice of the heteroaryl ring and the position of the heteroatom(s) are critical for maintaining or improving the desired biological activity.

| Bioisosteric Replacement | Key Feature | Potential Advantage |

| Pyridyl | Nitrogen atom as H-bond acceptor | Improved solubility, altered metabolic profile, new H-bonding interactions |

| Thienyl | Sulfur atom, different electronic profile | Can mimic phenyl ring sterically while altering electronics |

| Furanyl | Oxygen atom, more polar | May improve solubility and polarity |

| Pyrazolyl | Two nitrogen atoms, different H-bonding patterns | Offers diverse interaction points and can fine-tune pKa |

This table summarizes common phenyl bioisosteres and their potential benefits in drug design.

Significance of the C5-Amino Group in Biological Potency

The C5 position of the benzimidazole ring is a key site for influencing electronic properties and establishing specific interactions with biological targets. The amino (-NH₂) group at this position is a strong electron-donating group and can act as a hydrogen bond donor.

The importance of the C5-amino group can be inferred from studies on related scaffolds. For instance, the 5-aminoindazole (B92378) scaffold has been identified as a general ligand for protein kinases, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site. nih.gov This interaction is a common feature for many kinase inhibitors and is often essential for potent activity.

| C5-Substituent | Property | Implication for Biological Activity |

| -NH₂ (Amino) | H-bond donor, electron-donating | Likely forms key H-bonds with target; crucial for potency |

| -NO₂ (Nitro) | H-bond acceptor, strong electron-withdrawing | Drastically alters electronics; may switch target or activity profile |

| -H (Unsubstituted) | Neutral reference | Lacks specific H-bonding potential at C5 |

| -Cl (Chloro) | Halogen bond donor, electron-withdrawing | Can form halogen bonds and alter lipophilicity |

This table compares the C5-amino group to other common substituents to highlight its potential significance.

Protonation State and Lipophilicity Considerations

The biological activity of benzimidazole derivatives is often intrinsically linked to their physicochemical properties, particularly their protonation state and lipophilicity (LogP). The benzimidazole core contains a weakly basic imidazole (B134444) nitrogen and, in the case of the titular compound, a basic primary amino group. The protonation state of these functional groups at physiological pH can significantly impact the molecule's solubility, membrane permeability, and ability to interact with target macromolecules.

The amino group at the 5-position and the imidazole nitrogen can exist in protonated or neutral forms depending on the pH of the surrounding environment. Protonation introduces a positive charge, which can enhance solubility in aqueous media but may hinder passage across biological membranes. Computational and experimental studies on amino-substituted benzimidazoles have shown that the imidazole imino nitrogen is a favorable site for protonation. mdpi.com The resulting charge distribution affects the molecule's electrostatic potential and its capacity to form ionic bonds or hydrogen bonds with biological targets. mdpi.com

Lipophilicity, a measure of a compound's ability to partition between a lipid and an aqueous phase, is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. Modifications to the 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol scaffold can significantly alter its lipophilicity. For instance, the introduction of lipophilic substituents on the phenyl ring or alkyl chains at the N-1 position can increase LogP, potentially enhancing membrane permeability and cell penetration. nih.gov Conversely, the addition of polar groups can decrease lipophilicity, which might improve aqueous solubility but limit cell uptake. The interplay between the protonation state and lipophilicity is therefore a delicate balance that must be optimized for desired biological activity.

| Modification | Predicted Effect on Lipophilicity (LogP) | Potential Impact on Activity |

| Addition of alkyl groups to the phenyl ring | Increase | Enhanced membrane permeability, potential for increased intracellular target engagement. |

| Introduction of hydroxyl or carboxyl groups | Decrease | Improved aqueous solubility, may favor interactions with extracellular targets. |

| Conversion of the amino group to an amide | Increase | Reduced basicity, altered hydrogen bonding capacity, and increased lipophilicity. |

Participation in Ligand-Target Interactions

The various functional groups of this compound and its analogues play distinct roles in mediating interactions with biological targets. These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and π-π stacking.

The Benzimidazole Core: The bicyclic ring system provides a rigid scaffold for the presentation of other functional groups. The aromatic nature of the benzimidazole ring allows for π-π stacking interactions with aromatic amino acid residues in a target's binding pocket. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors.

The 5-Amino Group: The primary amino group is a potent hydrogen bond donor and can also participate in ionic interactions when protonated. Its position on the benzimidazole ring is critical, as it can direct the orientation of the molecule within a binding site.

The 2-Phenyl Group: This group contributes significantly to the molecule's hydrophobic character and can engage in van der Waals forces and hydrophobic interactions with nonpolar regions of a target protein. Substituents on the phenyl ring can modulate these interactions and introduce additional points of contact. For example, electron-withdrawing or electron-donating groups on the phenyl ring can influence the electronic properties of the entire molecule and its binding affinity. nih.gov

The N-1 Ethanol Group: The hydroxyl group of the ethanol substituent can act as a hydrogen bond donor and acceptor, forming crucial interactions that can anchor the ligand in the binding pocket. The flexibility of the ethanol side chain allows it to adopt various conformations to optimize its interaction with the target.

Molecular docking studies on various benzimidazole derivatives have illustrated these interaction patterns. For instance, in studies of benzimidazoles as α-glucosidase inhibitors, the benzimidazole core was shown to interact with key catalytic residues like ASP214 and GLU276. nih.gov Similarly, in antitubercular benzimidazoles targeting the InhA enzyme, interactions with residues such as Phe149 and Ala198 were observed. nih.gov While these studies were not on the exact titular compound, they provide a framework for understanding the potential binding modes of its analogues.

| Functional Group | Potential Ligand-Target Interactions |

| Benzimidazole NH | Hydrogen bond donor |

| Benzimidazole N | Hydrogen bond acceptor, metal coordination |

| 5-Amino Group | Hydrogen bond donor, ionic interactions (when protonated) |

| 2-Phenyl Group | Hydrophobic interactions, π-π stacking |

| N-1 Ethanol -OH | Hydrogen bond donor/acceptor |

Synergistic Effects of Multiple Substitutions

For example, the presence of an amino group at the C-5 position can have a profound electronic influence on the benzimidazole ring system, which in turn can affect the reactivity and binding affinity of substituents at the C-2 position. Similarly, the nature of the substituent at the N-1 position can dictate the optimal size and electronic properties of the group at the C-2 position for a particular biological target.

Studies on bisbenzimidazoles have shown that substitutions with electron-donating groups on the phenyl ring at the C-2 position, combined with a lipophilic N-methyl piperazine (B1678402) moiety, can lead to increased lipophilicity and improved sequence-specific DNA binding. nih.gov This highlights how the interplay between different substituents can be strategically exploited to fine-tune the molecule's properties. The combination of a hydrophobic substituent at one position and a hydrogen-bonding group at another can lead to a significant increase in binding affinity due to the cooperative nature of these interactions.

Comparative SAR with Other Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. semanticscholar.org A comparative analysis of the SAR of this compound analogues with other classes of benzimidazole derivatives can provide valuable insights.

For instance, in the context of anticancer agents, many benzimidazole derivatives function as kinase inhibitors. chemrevlett.com The 2-phenyl-benzimidazole motif is a common feature in this class of compounds. The SAR of these inhibitors often reveals that substitutions on the phenyl ring with groups that can form additional hydrogen bonds or hydrophobic interactions with the kinase active site can significantly enhance potency. The 5-amino group in the titular compound could potentially mimic the interactions of other polar groups found in established benzimidazole-based kinase inhibitors.

In the realm of antiviral research, 2-substituted benzimidazoles are also prominent. The nature of the substituent at the C-2 position is a key determinant of antiviral spectrum and potency. For example, electron-donating groups at this position can enhance interactions with viral enzymes. semanticscholar.org

Compared to 2-mercaptobenzimidazole (B194830) derivatives, which have shown anti-inflammatory activity, the 2-phenyl substitution in the titular compound presents a different steric and electronic profile. While the thiol group in 2-mercaptobenzimidazoles is crucial for their activity, the 2-phenyl group in the current scaffold would mediate its target interactions through hydrophobic and aromatic interactions. semanticscholar.org

The following table provides a general comparison of substituent effects across different classes of bioactive benzimidazoles.

| Position of Substitution | General Effect on Activity (Examples) |

| N-1 | Modulates solubility, lipophilicity, and can interact with the target. Introduction of bulky groups can enhance selectivity. |

| C-2 | Crucial for potency and selectivity. Aromatic or heteroaromatic rings are common. Substituents on these rings are key for fine-tuning activity. |

| C-5/C-6 | Affects electronic properties and provides additional interaction points. Electron-donating or -withdrawing groups can modulate the basicity of the imidazole nitrogens. |

In Vitro Biological Activities and Mechanistic Insights of 2 5 Amino 2 Phenyl Benzoimidazol 1 Yl Ethanol and Analogues

Antimicrobial Activity Studies

Benzimidazole (B57391) derivatives are recognized for their broad-spectrum antimicrobial activities. rsc.orgresearchgate.net The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a wide range of pharmacological effects, including antibacterial, antifungal, anthelmintic, antiprotozoal, and antitubercular activities. rsc.orgresearchgate.net

Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative strains)

Analogues of 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of 1,2,5-trisubstituted benzimidazoles were synthesized and evaluated for their antibacterial efficacy. nih.gov The introduction of different substituents on the benzimidazole core has been shown to significantly influence the antibacterial potency. nih.gov

Studies have shown that certain N-alkyl-2-substituted-1H-benzimidazole derivatives exhibit activity against E. coli. rsc.org Furthermore, some novel N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines have shown potent activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and E. faecalis. nih.gov For example, a derivative with a 3,4-dichlorophenyl group at the C-2 position displayed a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against several bacterial species. nih.gov The antibacterial activity of some derivatives is attributed to their ability to act as isosteres of natural purine (B94841) bases, allowing them to interact with microbial biopolymers. nih.gov

| Compound Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,2,5-trisubstituted benzimidazoles | Staphylococcus aureus | Varies | nih.gov |

| 1,2,5-trisubstituted benzimidazoles | Bacillus subtilis | Varies | nih.gov |

| 1,2,5-trisubstituted benzimidazoles | Escherichia coli | Varies | nih.gov |

| 1,2,5-trisubstituted benzimidazoles | Pseudomonas aeruginosa | Varies | nih.gov |

| N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines | S. aureus | 3.12 | nih.gov |

| N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines | MRSA | 3.12 | nih.gov |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole | Streptococcus faecalis | 8 | acs.org |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole | Staphylococcus aureus | 4 | acs.org |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole | MRSA | 4 | acs.org |

Antifungal Spectrum and Efficacy (e.g., Candida spp., Aspergillus spp., Dermatophytes)

The antifungal potential of benzimidazole analogues has been widely investigated. Various derivatives have shown efficacy against pathogenic fungi, including species of Candida and Aspergillus. acs.orgsphinxsai.com For example, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives exhibited moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains. acs.org

The antifungal activity is often dependent on the specific substitutions on the benzimidazole ring. sphinxsai.com A series of novel benzimidazole-1,3,4-oxadiazole compounds were synthesized and showed promising results against various Candida species, with some compounds exhibiting comparable activity to the reference drugs amphotericin B and ketoconazole. nih.gov

| Compound Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole | Candida albicans | 64 | acs.org |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole | Aspergillus niger | 64 | acs.org |

| Benzimidazole-1,3,4-oxadiazole derivative | Candida albicans | 1.95 | nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivative | Candida krusei | 7.8 | nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivative | Candida parapsilopsis | 31.25 | nih.gov |

Anthelmintic Activity

Benzimidazoles are a well-established class of anthelmintic drugs used in both human and veterinary medicine. nih.gov Their activity is generally attributed to their ability to bind to the β-tubulin of parasitic worms, inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite.

Several studies have explored the anthelmintic potential of various substituted benzimidazole derivatives. For instance, 2,2'-disubstituted 5,5'-dibenzimidazolylsulfides and sulfones have demonstrated significant activity against Ancylostoma ceylanicum in hamsters and Hymenolepis nana in rats and mice, with some compounds achieving 100% worm removal at specific doses. nih.gov The search for new benzimidazole-based anthelmintics is driven by the need to overcome resistance to existing drugs. nih.gov

Antiprotozoal Activity

The antiprotozoal activity of benzimidazole derivatives has been documented against a variety of parasites. Selected benzimidazole derivatives have shown in vitro activity against Trichomonas vaginalis and Giardia lamblia. nih.gov The mechanism of action in protozoa is believed to be similar to that in helminths, involving the inhibition of tubulin polymerization. nih.gov

Furthermore, some 5-nitroimidazole derivatives, which share a heterocyclic core, have been investigated for their activity against neglected tropical protozoan diseases, including leishmaniasis. mdpi.com Research has also been conducted on pyrimido[1,2-a]benzimidazole (B3050247) compounds, with some showing excellent activities against Leishmania major parasites. mdpi.com

Antitubercular Activity

Several benzimidazole derivatives have been identified as potent antitubercular agents. nih.govnih.gov These compounds have shown in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov For example, a series of novel 2-substituted benzimidazole derivatives were synthesized and showed good antimycobacterial properties. nih.gov

The antimycobacterial activity of these compounds is influenced by the nature of the substituents on the benzimidazole ring. nih.gov Some 2,5-disubstituted benzimidazoles exhibited excellent in vitro potency against M. tuberculosis H37Rv, with MIC values in the range of 6.25–25 μg/mL. nih.gov N-substituted benzimidazoles have also been reported to have good effects against Mycobacterium tuberculosis. researchgate.net

| Compound Analogue | Mycobacterial Strain | MIC (µg/mL) | Reference |

| 2,5-disubstituted benzimidazole | M. tuberculosis H37Rv | 6.25-25 | nih.gov |

| 1,2,5-trisubstituted benzimidazole | M. tuberculosis H37Rv | >182 nM | frontiersin.org |

| Benzimidazolium salt | M. tuberculosis H37Rv | 2 | researchgate.net |

Proposed Molecular Mechanisms of Antimicrobial Action

The primary proposed molecular mechanism for the antimicrobial action of many benzimidazole derivatives is the inhibition of tubulin polymerization. nih.gov By binding to the β-tubulin subunit, these compounds disrupt the formation of microtubules, which are essential for various cellular functions, including cell division, motility, and intracellular transport. This mechanism is particularly well-established for their anthelmintic and antiprotozoal activities. nih.gov

In addition to targeting tubulin, other potential mechanisms of action have been suggested. For bacteria, which lack tubulin, benzimidazole derivatives may exert their effects by inhibiting other essential enzymes or by interfering with nucleic acid synthesis, given their structural similarity to purine bases. nih.gov For their antitubercular activity, some benzimidazole derivatives have been suggested to inhibit specific mycobacterial enzymes such as isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov The precise molecular targets can vary depending on the specific derivative and the microbial species.

Anticancer and Antiproliferative Activity Investigations

The benzimidazole scaffold, particularly the 2-phenylbenzimidazole (B57529) core, is a prominent feature in many compounds developed for cancer therapy. researchgate.net Its structural similarity to purine nucleosides allows it to interact with a variety of biological targets, leading to a broad spectrum of anticancer activities. researchgate.net

Numerous studies have demonstrated the potent cytotoxic effects of 2-phenylbenzimidazole analogues against a wide range of human cancer cell lines. The antiproliferative activity is often influenced by the nature and position of substituents on both the benzimidazole core and the 2-phenyl ring.

For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed that increasing the hydrophobicity through longer alkyl chains and the presence of a p-methoxy substituent on the phenyl ring enhanced antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov One of the most effective compounds in this series, with a heptyl group at N-1 and a p-methoxyphenyl group at C-2, exhibited an IC50 value of 16.38 μM. nih.gov

In another study, novel 2-phenylbenzimidazole derivatives were synthesized and evaluated against A549 (lung adenocarcinoma), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) cell lines. rsc.org Compound 38 , [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone, emerged as a potent inhibitor across all three cell lines with IC50 values of 4.47, 4.68, and 5.50 μg/mL, respectively. rsc.org Furthermore, compound 40 from the same study displayed the highest potency against the MDA-MB-231 cell line with an IC50 value of 3.55 μg/mL. rsc.org

The following table summarizes the in vitro cytotoxic activity of selected 2-phenylbenzimidazole analogues from various studies.

| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| N-heptyl-2-(p-methoxyphenyl)-1H-benzimidazole (2g) | MDA-MB-231 (Breast) | 16.38 µM | nih.gov |

| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone (38) | A549 (Lung) | 4.47 µg/mL | rsc.org |

| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone (38) | MDA-MB-231 (Breast) | 4.68 µg/mL | rsc.org |

| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone (38) | PC3 (Prostate) | 5.50 µg/mL | rsc.org |

| Analogue 40 | MDA-MB-231 (Breast) | 3.55 µg/mL | rsc.org |

| Benzimidazole-oxadiazole derivative (4r) | PANC-1 (Pancreatic) | 5.5 µM | nih.govacs.org |

| Benzimidazole-oxadiazole derivative (4r) | A549 (Lung) | 0.3 µM | nih.govacs.org |

| Benzimidazole-oxadiazole derivative (4r) | MCF-7 (Breast) | 0.5 µM | nih.govacs.org |

| 2-Phenylbenzimidazole derivative (8) | MCF-7 (Breast) | 3.37 µM | researchgate.net |

A primary mechanism through which 2-phenylbenzimidazole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle progression in cancer cells.

Several studies have confirmed the pro-apoptotic capabilities of this class of compounds. For example, certain novel benzimidazole derivatives have been shown to cause a significant increase in the population of late apoptotic cells in MCF-7, DU-145, and H69AR cancer cell lines in a concentration-dependent manner. nih.gov Another study found that exposure of A549 cells to specific benzimidazole derivatives promoted apoptotic cell death. nih.gov The induction of apoptosis by these compounds can be mediated through various cellular pathways, often involving the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govnih.gov

In addition to inducing apoptosis, 2-phenylbenzimidazole analogues frequently cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For instance, one study reported that a specific benzimidazole derivative, CCL299, induced G1 phase arrest in HepG2 and HEp-2 cells. iiarjournals.orgiiarjournals.org This was associated with the upregulation of p21 and phosphorylated p53, and the downregulation of phosphorylated CDK2. iiarjournals.orgiiarjournals.org In another investigation, a different benzimidazole derivative led to a significant increase in the cell population in the G2/M phase in a p53-independent manner. nih.gov Furthermore, a study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated that the most potent compounds effectively suppressed cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.comnih.gov

The antiproliferative effects of 2-phenylbenzimidazole analogues are often linked to their ability to interfere with specific cell signaling pathways that are crucial for cancer cell growth and survival.

One such pathway is the mitogen-activated protein kinase (MAPK) signaling cascade. A study on 2-phenylbenzimidazole-5-sulphonic acid (PBSA) revealed that it could block mitogen-induced invasion and proliferation of ovarian cancer cells by inhibiting the MKK3/6-p38 MAPK pathway. nih.gov This inhibition led to the downregulation of matrix metalloproteinases (MMPs), cyclin-dependent kinases (Cdks), and integrin β1. nih.gov

Another critical pathway in cancer progression is angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Certain 2-phenylbenzimidazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. researchgate.netnih.gov By inhibiting VEGFR-2, these compounds can effectively suppress tumor-induced angiogenesis. nih.gov

The diverse anticancer activities of 2-phenylbenzimidazole analogues stem from their interaction with a variety of cellular and molecular targets. The identification of these targets is crucial for understanding their mechanism of action and for the development of more selective and potent anticancer agents.

Based on numerous studies, the following have been identified as putative targets for this class of compounds:

Tubulin: Some benzimidazole derivatives are known to inhibit tubulin polymerization, thereby disrupting the formation of microtubules, which are essential for cell division, leading to M phase arrest. researchgate.net

Kinases: A significant number of 2-phenylbenzimidazole analogues have been shown to inhibit various protein kinases that are often dysregulated in cancer. These include:

VEGFR-2: As mentioned earlier, inhibition of this receptor tyrosine kinase is a key mechanism for the anti-angiogenic effects of some analogues. researchgate.netnih.gov

MKK3/6-p38 MAPK: This kinase is a target for compounds like PBSA, leading to the inhibition of cancer cell invasion and proliferation. nih.gov

Epidermal Growth Factor Receptor (EGFR): Certain benzimidazole-based 1,3,4-oxadiazole derivatives have been shown to be potent EGFR inhibitors. mdpi.comnih.gov

Pin1: This enzyme is a target for some novel benzimidazole derivatives in breast cancer. mdpi.com

Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 is a target for some benzimidazole derivatives, which can induce apoptosis by inhibiting its function. nih.gov

Topoisomerases: These enzymes are involved in DNA replication and repair, and their inhibition by certain benzimidazole analogues can lead to DNA damage and cell death. nih.gov

Epigenetic Targets: Emerging research suggests that benzimidazole derivatives can also target epigenetic modulators like histone deacetylases (HDACs). rsc.org

Anti-inflammatory Activity Profiling

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. The benzimidazole scaffold is also found in compounds with significant anti-inflammatory properties.

The anti-inflammatory effects of many compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Research has indicated that 2-phenyl-substituted benzimidazoles possess the potential to inhibit both COX and 5-LOX enzymes. nih.gov The dual inhibition of COX and LOX is considered a promising strategy for developing safer anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with selective COX inhibitors. nih.govbohrium.com

One study reported a series of benzimidazole derivatives, with one compound in particular being a potent inhibitor of 5-LOX, COX, as well as the pro-inflammatory cytokines TNF-α and IL-6. nih.gov Another study on neoteric benzylidene amino-benzimidazole derivatives showed that these compounds were effectively confined within the active site of cyclooxygenase-2 in molecular docking studies, and subsequent in vivo tests confirmed their anti-inflammatory action. tandfonline.com

Modulation of Receptor Pathways (e.g., Bradykinin (B550075) Receptors, Cannabinoid Receptors, TRPV-1)

Benzimidazole derivatives have been investigated for their ability to modulate various receptor pathways, playing a role in inflammation and pain signaling.

Bradykinin Receptors: The anti-inflammatory activity of benzimidazole derivatives has been linked to their interaction with bradykinin receptors. researchgate.netresearchgate.net These receptors are involved in pain and inflammation, and their modulation by benzimidazole compounds represents a potential mechanism for their therapeutic effects. researchgate.net

Cannabinoid Receptors: Certain benzimidazole analogues have been developed as potent ligands for cannabinoid receptors (CB1 and CB2). nih.gov Research has focused on designing derivatives with high selectivity for the CB2 receptor, which is primarily expressed on immune cells, to avoid the psychoactive effects associated with CB1 receptor activation. nih.govresearchgate.net For instance, a series of 1-substituted-2-benzyl-5-trifluoromethylbenzimidazoles were synthesized and evaluated for their binding affinity. Two promising compounds emerged: an agonist, 1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazole, with a binding affinity (Ki) of 0.42 μM for the CB2 receptor, and an inverse agonist/antagonist, 1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole, with a Ki of 0.37 μM for the CB2 receptor. nih.gov These findings highlight the benzimidazole core as a valuable scaffold for developing efficient and selective cannabinoid receptor modulators. nih.gov

Transient Receptor Potential Vanilloid-1 (TRPV-1): The TRPV-1 ion channel is a key player in nociception. Benzimidazole-based structures have been identified as potent TRPV-1 receptor antagonists. nih.gov For example, a bipyridinyl benzimidazole derivative was developed as a potential TRPV1 antagonist, showing efficacy in in vitro assays for inhibitory activity against the vanilloid receptor. nih.gov The development of such antagonists from benzimidazole scaffolds is a subject of ongoing research for new analgesic agents. nih.gov The anti-inflammatory activity of some benzimidazole derivatives is attributed, in part, to their interaction with TRPV-1 ion channels. researchgate.net

Antioxidant Activity Assays

The ability of benzimidazole derivatives to counteract oxidative stress has been evaluated through various in vitro assays. These compounds can act as potent antioxidants and free radical scavengers. nih.gov

The antioxidant potential of benzimidazole analogues is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov The DPPH assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical, while the FRAP assay quantifies the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. cropj.com

Studies on benzimidazolehydrazone derivatives revealed that their antioxidant activity is closely linked to the number and position of hydroxyl groups on the arylidene moiety. nih.gov For example, introducing a second hydroxyl group significantly enhances antioxidant capacity. nih.gov Similarly, a study on 2-aryl-1-arylmethyl-1H-benzimidazoles showed they were reactive toward the DPPH radical and possessed considerable reducing ability. nih.gov Another investigation reported DPPH scavenging IC₅₀ values for several 2-substituted benzimidazoles, highlighting the influence of substitution patterns on antioxidant potential. semanticscholar.orgresearchgate.net

| Compound Name | DPPH Scavenging Activity (IC₅₀ in µM) | Reference |

|---|---|---|

| 2-(1H-benzimidazol-2-yl)phenol | 1974 | semanticscholar.orgresearchgate.net |

| 2-p-tolyl-1H-benzimidazole | 773 | semanticscholar.orgresearchgate.net |

| 2-(4-methoxyphenyl)-1H-benzimidazole | 800 | semanticscholar.orgresearchgate.net |

Beyond direct radical scavenging, benzimidazole derivatives have been shown to mitigate oxidative stress within cellular systems. In studies involving pepper plants infected with Fusarium equiseti, treatment with 2-(2-hydroxyphenyl)-1-H benzimidazole (HPBI) and its aluminum complex markedly decreased the accumulation of hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂•−). mdpi.com This effect is attributed to the activation of the plant's antioxidant defense machinery. mdpi.com

Furthermore, certain clinically approved benzimidazoles have demonstrated the ability to protect cultured cortical neurons from oxidative stress-induced cell death in a dose-dependent manner. researchgate.net This neuroprotective effect underscores the potential of the benzimidazole scaffold in combating oxidative damage in biological systems. nih.govresearchgate.net

Enzyme and Receptor Modulatory Activities

The benzimidazole structure serves as a foundation for designing inhibitors of various enzymes critical to physiological and pathological processes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for treating Alzheimer's disease. Numerous benzimidazole derivatives have been synthesized and evaluated as potent cholinesterase inhibitors. nih.govnih.govbiointerfaceresearch.com

One study reported a series of benzimidazole-based thiazole (B1198619) analogues with IC₅₀ values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BuChE. nih.gov Notably, derivative 21 in this series, which features di-chloro groups on its phenyl rings, was identified as the most effective inhibitor for both AChE (IC₅₀ = 0.10 ± 0.05 µM) and BuChE (IC₅₀ = 0.20 ± 0.05 µM). nih.gov Another study found that benzimidazole derivatives with a 3,4-dihydroxy substituent on the phenyl ring and a chloro group on the benzimidazole ring were potent AChE inhibitors, with IC₅₀ values as low as 29.5 ± 1.2 nM. nih.gov

| Compound Series/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzimidazole-based thiazole (Derivative 21) | AChE | 0.10 ± 0.05 µM | nih.gov |

| Benzimidazole-based thiazole (Derivative 21) | BuChE | 0.20 ± 0.05 µM | nih.gov |

| Benzimidazole-based thiazole (Derivative 16) | AChE | 0.20 ± 0.050 µM | nih.gov |

| Benzimidazole-based thiazole (Derivative 16) | BuChE | 0.50 ± 0.050 µM | nih.gov |

| 5(6)-chloro-benzimidazole (Derivative 3h) | AChE | 29.5 ± 1.2 nM | nih.gov |

| 5(6)-chloro-benzimidazole (Derivative 3d) | AChE | 31.9 ± 0.1 nM | nih.gov |

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. The benzimidazole scaffold has been successfully employed to develop potent kinase inhibitors. researchgate.net While specific data on Lck (Lymphocyte-specific protein tyrosine kinase) inhibition by this compound is not detailed in the available literature, numerous analogues based on the 2-phenylbenzimidazole and broader benzimidazole structure show significant activity against other kinases.

For instance, 2-amidobenzimidazole derivatives have been identified as new inhibitors of protein kinase CK1 delta, with some compounds displaying nanomolar potency (IC₅₀ = 98.6 nM). mdpi.com Other research has shown that pyrazolyl benzimidazole derivatives can strongly inhibit Aurora A and B kinases with IC₅₀ values of 28.9 nM and 2.2 nM, respectively. nih.gov A benzimidazole-based small molecule, 4ACP, was developed as a dual inhibitor of FLT3 and TrKA kinases, showing potent activity against wild-type FLT3 (IC₅₀ = 43.8 nM). whiterose.ac.uk The 2-phenylbenzimidazole structure, in particular, has shown significant inhibitory potential against protein kinase targets in silico studies. researchgate.net These findings underscore the versatility of the benzimidazole core in designing inhibitors that can target a wide array of protein kinases.

Receptor Antagonism/Agonism (e.g., H1 receptor, proton pump)

The benzimidazole scaffold is a core component in many pharmacologically active molecules, including compounds designed to interact with histamine (B1213489) receptors and proton pumps.

Histamine H1 Receptor:

The benzimidazole core is a structural motif found in several clinically significant H1-receptor antagonists, such as astemizole (B1665302) and mizolastine. These drugs are used to treat allergic conditions by blocking the action of histamine at the H1 receptor. Structure-activity relationship (SAR) studies on antihistaminic benzimidazole derivatives have shown that the nature and size of the substituent at the 1-position of the benzimidazole ring are critical for activity. Specifically, research on a series of 2-(4-substituted-1-piperazinyl)benzimidazole derivatives indicated that potent antihistaminic activity was associated with substituents at the 1-position that have a small breadth and an appropriate length. The 2-(hydroxyethyl) group at the N1 position of this compound is a sterically small substituent, which aligns with the requirements identified in these SAR studies for potentially favorable interaction with the H1 receptor.

Proton Pump (H+/K+ ATPase):

Substituted benzimidazoles are the cornerstone of proton pump inhibitors (PPIs), a class of drugs that potently suppress gastric acid secretion. Clinically used PPIs like omeprazole (B731) and lansoprazole (B1674482) share a common chemical framework: a 2-pyridylmethylsulfinylbenzimidazole pharmacophore. These molecules act as prodrugs that, in the acidic environment of the stomach's parietal cells, convert to a reactive species that forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, leading to its irreversible inhibition.

While this compound contains the fundamental benzimidazole ring, its structure diverges significantly from that of established PPIs. Key differences include the presence of a 2-phenyl group instead of the required 2-pyridylmethylsulfinyl moiety and a 5-amino group. The typical mechanism of action for PPIs is highly dependent on the sulfinyl group and the pyridine (B92270) ring, which are absent in this compound. Therefore, based on the well-established SAR of PPIs, it is unlikely that this compound would act as a proton pump inhibitor through the same covalent binding mechanism.

Molecular Docking and Dynamics Simulations for Target Binding

While specific molecular docking studies for this compound targeting the histamine H1 receptor or the proton pump are not prominently available in the reviewed literature, the principles of its potential binding can be inferred from computational studies on analogous benzimidazole-containing molecules. Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein, and it has been applied to various benzimidazole derivatives to explore their interactions with targets like tubulin, VEGFR-2, and various kinases.

The structural features of this compound—namely the aromatic benzimidazole and phenyl rings, the flexible ethanol (B145695) side chain, and the hydrogen-bonding capable amino and hydroxyl groups—allow for a variety of potential interactions with a protein's binding site.

Hydrogen Bonding: The primary amine (-NH2) at the 5-position and the terminal hydroxyl (-OH) group on the ethanol side chain can act as both hydrogen bond donors and acceptors. The nitrogen atoms within the imidazole (B134444) ring can also act as hydrogen bond acceptors.

π–π Stacking and Hydrophobic Interactions: The fused aromatic system of the benzimidazole core and the 2-phenyl ring can engage in π–π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding pocket.

Based on these principles, a postulated interaction profile with potential targets can be summarized.

| Potential Target | Postulated Interaction Type | Functional Group of Ligand Involved | Potential Interacting Amino Acid Residues |

|---|---|---|---|

| Histamine H1 Receptor | Hydrogen Bonding | -OH (ethanol), -NH2 (amino), Imidazole Nitrogens | Aspartic Acid, Serine, Threonine, Asparagine |

| π–π Stacking | Benzimidazole Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | |

| Hydrophobic Interactions | Phenyl Ring, Ethyl Linker | Leucine, Isoleucine, Valine, Alanine | |

| Proton Pump (H+/K+ ATPase) | Hydrogen Bonding | -OH (ethanol), -NH2 (amino) | Glutamic Acid, Aspartic Acid, Tyrosine |

| π–π Stacking | Benzimidazole Ring, Phenyl Ring | Tyrosine, Phenylalanine | |

| Cation-π Interaction | Benzimidazole Ring System | Lysine, Arginine |

The specific amino acids that form the binding site are crucial for determining ligand selectivity and affinity.

Histamine H1 Receptor: For classical H1 antagonists, the binding site is located within the transmembrane helices of the G-protein coupled receptor. Key interactions often involve an aspartic acid residue (Asp) in transmembrane helix 3, which forms an ionic bond with the protonated amine of the antagonist. While this compound does not have the typical alkylamine side chain, its functional groups could form hydrogen bonds with polar residues such as Threonine (Thr) and Serine (Ser) in the binding pocket. Aromatic residues like Phenylalanine (Phe) are also critical for establishing stabilizing interactions with the aromatic portions of the ligands.

Proton Pump (H+/K+ ATPase): The binding site for traditional PPIs is located on the luminal side of the H+/K+ ATPase. The mechanism of irreversible inhibition involves the formation of covalent bonds with specific cysteine residues. Cysteine at position 813 (Cys813) and, in some cases, Cys822, are the primary targets for covalent modification by activated PPIs. Although this compound lacks the chemical moiety required for this covalent interaction, it could still occupy the binding channel non-covalently. In this scenario, interactions would likely involve hydrogen bonding with residues like Glutamic acid (e.g., Glu820) and π-π stacking with tyrosine residues (e.g., Tyr) that line the channel.

| Potential Target | Binding Site Location | Key Interacting Residues (Postulated) | Basis of Postulation |

|---|---|---|---|

| Histamine H1 Receptor | Transmembrane Domain | Asp, Thr, Ser, Phe, Tyr | Known interactions for H1 antagonists |

| Proton Pump (H+/K+ ATPase) | Luminal Channel | Cys813, Glu820, Tyr | Known binding site for PPIs (non-covalent interactions postulated) |

Conclusion and Future Research Perspectives

Summary of Key Findings on 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol

This compound is a benzimidazole (B57391) derivative characterized by a phenyl group at the 2-position and an amino and a hydroxyethyl (B10761427) group on the benzimidazole core. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structural features suggest it belongs to a class of compounds of significant interest in medicinal chemistry. The benzimidazole scaffold is a well-established "privileged structure" known for its diverse pharmacological activities. The presence of the amino group offers a site for further chemical modification, and the ethanol (B145695) substituent can influence its solubility and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₅N₃O |

| Molecular Weight | 253.30 g/mol |

| Appearance | Solid |

| Solubility | Information not widely available |

Note: The data in this table is compiled from chemical supplier information and basic chemical structure analysis, as dedicated research publications with detailed experimental findings on this specific compound are limited.

Identification of Research Gaps and Unexplored Areas

The primary research gap concerning this compound is the lack of comprehensive biological screening and mechanistic studies. While the broader class of 2-phenyl-benzimidazoles has been investigated for various therapeutic applications, the specific activity profile of this compound remains largely unexplored. Key areas that warrant investigation include:

Pharmacological Profiling: A systematic evaluation of its activity against a wide range of biological targets, such as kinases, polymerases, and microbial enzymes, is needed.

In vitro and in vivo Efficacy: There is a lack of data on its efficacy in cell-based assays and animal models for any disease.

Pharmacokinetic and Toxicological Profile: Understanding its absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for any potential therapeutic development.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to its chemical structure affect its biological activity has not been performed.

Potential for Further Chemical Modification and Derivative Synthesis

The chemical structure of this compound provides several avenues for further chemical modification to create a library of derivatives for biological screening. The synthesis of related benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. The existing functional groups on the molecule are amenable to a variety of chemical transformations:

Amino Group (-NH₂): This group can be acylated, alkylated, or used in the formation of Schiff bases to introduce a wide range of substituents. These modifications can significantly impact the compound's biological activity and physicochemical properties.

Hydroxyethyl Group (-CH₂CH₂OH): The hydroxyl group can be esterified or etherified to alter the compound's lipophilicity and potential for hydrogen bonding.

Phenyl Group (-C₆H₅): The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the benzimidazole ring system and influence its interaction with biological targets.

Table 2: Potential Chemical Modifications and Resulting Derivatives

| Modification Site | Reaction Type | Potential Substituents |

| 5-Amino group | Acylation | Acetyl, Benzoyl, etc. |

| 5-Amino group | Alkylation | Methyl, Ethyl, Benzyl, etc. |

| 1-Ethanol group | Esterification | Acetate (B1210297), Benzoate, etc. |

| 2-Phenyl group | Electrophilic Aromatic Substitution | Nitro, Halogen, Alkyl, etc. |

Directions for Advanced Mechanistic Investigations

To elucidate the potential mechanism of action of this compound and its derivatives, several advanced investigative techniques could be employed. Drawing parallels from studies on other benzimidazole compounds, the following approaches would be valuable:

Molecular Docking Studies: Computational docking simulations can predict the binding affinity and mode of interaction of the compound with the active sites of various enzymes and receptors. This can help in identifying potential biological targets.

Enzyme Inhibition Assays: Based on docking results or homology to other active benzimidazoles, in vitro assays can be conducted to determine the inhibitory activity against specific enzymes, such as kinases or polymerases.

Cell-Based Assays: Investigating the effect of the compound on cellular pathways, such as cell cycle progression, apoptosis, and signal transduction, can provide insights into its mechanism of action.

Biophysical Techniques: Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the three-dimensional structure of the compound bound to its biological target, providing a detailed understanding of the molecular interactions.

Role in Scaffold Hopping and Drug Discovery Pipelines

The benzimidazole core is a well-recognized privileged scaffold in drug discovery. nih.govbenthamdirect.com "Scaffold hopping" is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, but functionally similar, scaffold to discover new drugs with improved properties. The 2-phenyl-benzimidazole framework of this compound makes it an attractive candidate for such strategies. researchgate.net

This compound and its derivatives could serve as starting points in a drug discovery pipeline. By modifying the substituents at the 1, 2, and 5 positions, chemists can create a diverse library of compounds for high-throughput screening. The versatility of the benzimidazole scaffold allows for the fine-tuning of physicochemical and pharmacological properties to optimize lead compounds. benthamdirect.com The ease of synthesis of benzimidazole derivatives further enhances their utility in drug discovery programs. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.